molecular formula C11H20N4O B1480670 2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine CAS No. 2098071-53-3

2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Cat. No.: B1480670
CAS No.: 2098071-53-3
M. Wt: 224.3 g/mol
InChI Key: OMDCQCNITVEQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a compound that features a piperidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the 1,2,3-triazole ring. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring, which is then linked to the piperidine moiety .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time would vary depending on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the triazole or piperidine rings .

Scientific Research Applications

2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and triazole-containing molecules. Examples include:

Uniqueness

What sets 2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine apart is the specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxymethyl group on the triazole ring can affect the compound’s solubility, stability, and overall pharmacokinetic properties .

Properties

IUPAC Name

2-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-5-3-4-6-12-10/h8,10,12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDCQCNITVEQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
Reactant of Route 3
2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
Reactant of Route 4
Reactant of Route 4
2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
Reactant of Route 5
Reactant of Route 5
2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
Reactant of Route 6
2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.